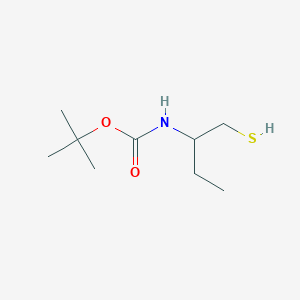
tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H19NO2S. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanylbutan-2-yl derivative. One common method includes the use of tert-butanesulfinamide as a chiral auxiliary, which facilitates the stereoselective synthesis of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using tert-butyl carbamate and sulfanylbutan-2-yl derivatives under controlled conditions. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is common to ensure the stability of intermediates during the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: N-substituted carbamates or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable for peptide synthesis and other complex organic transformations .
Biology and Medicine: In medicinal chemistry, carbamate derivatives are explored for their potential as enzyme inhibitors and prodrugs. This compound may serve as a precursor for biologically active compounds .
Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group can be removed under acidic conditions, revealing the free amine for further reactions. This property is exploited in peptide synthesis and other organic transformations .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate derivative used for similar protecting group applications.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate derivative with applications in organic synthesis.
Uniqueness: tert-Butyl N-(1-sulfanylbutan-2-yl)carbamate is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and stability compared to other carbamate derivatives. This makes it particularly useful in stereoselective synthesis and as a precursor for sulfur-containing compounds .
Eigenschaften
Molekularformel |
C9H19NO2S |
|---|---|
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
tert-butyl N-(1-sulfanylbutan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-5-7(6-13)10-8(11)12-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
ZDVCRTVXFGTEEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CS)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15238598.png)
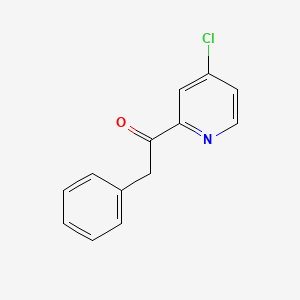
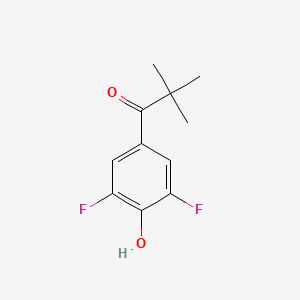
![Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate](/img/structure/B15238619.png)

![3-tert-butyl-1-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15238628.png)
![(1E,3Z)-1-(4-chlorophenyl)-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B15238630.png)
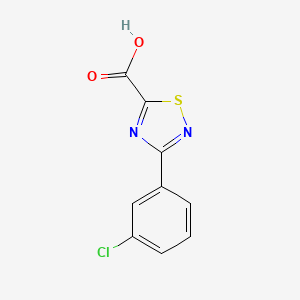
![1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B15238651.png)

![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)
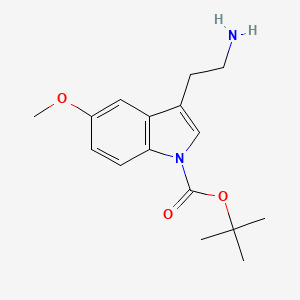
![3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
